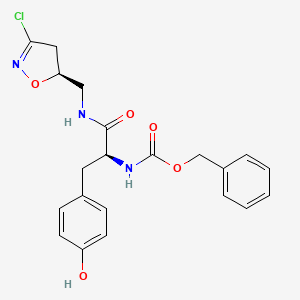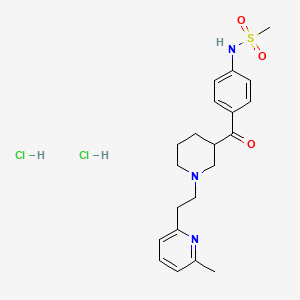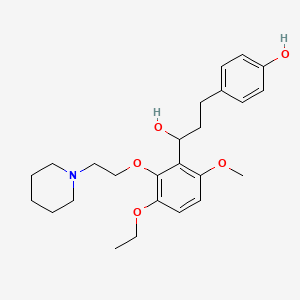![molecular formula C18H16N2 B12756572 2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline CAS No. 61001-19-2](/img/structure/B12756572.png)
2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-metilfenil)-5,6-dihidroimidazo[2,1-a]isoquinolina es un compuesto heterocíclico que pertenece a la clase de las isoquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de imidazo fusionado a una porción de isoquinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-metilfenil)-5,6-dihidroimidazo[2,1-a]isoquinolina normalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la condensación de derivados de anilina con acetofenona, seguida de ciclación utilizando un catalizador de zeolita . Otro enfoque incluye el uso de catalizadores metálicos o procesos sin catalizador en agua, que han demostrado ser eficientes para la síntesis de derivados de isoquinolina .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-metilfenil)-5,6-dihidroimidazo[2,1-a]isoquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan normalmente.
Sustitución: Reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en diversas condiciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de isoquinolinas y quinolinas sustituidos, que pueden exhibir diversas propiedades biológicas y químicas .
Aplicaciones Científicas De Investigación
2-(4-metilfenil)-5,6-dihidroimidazo[2,1-a]isoquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Este compuesto se utiliza en el estudio de interacciones enzimáticas y unión a proteínas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-metilfenil)-5,6-dihidroimidazo[2,1-a]isoquinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y la naturaleza de las interacciones del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: Un compuesto heterocíclico que contiene nitrógeno con actividades biológicas similares.
Isoquinolina: Comparte la porción de isoquinolina pero carece del anillo de imidazo.
Bencimidazol: Contiene un anillo de benceno e imidazol fusionados, similar en estructura pero con propiedades diferentes
Singularidad
2-(4-metilfenil)-5,6-dihidroimidazo[2,1-a]isoquinolina es única debido a sus anillos de imidazo e isoquinolina fusionados, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
61001-19-2 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H16N2/c1-13-6-8-15(9-7-13)17-12-20-11-10-14-4-2-3-5-16(14)18(20)19-17/h2-9,12H,10-11H2,1H3 |
Clave InChI |
GWUFHVLUHZXPPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN3CCC4=CC=CC=C4C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)







